Lead(2+) neononanoate

Description

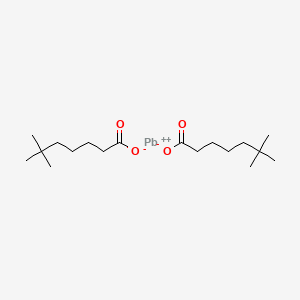

Lead(2+) neononanoate (CAS 93894-48-5) is a lead carboxylate compound with the molecular formula Pb(C₉H₁₇O₂)₂. The neononanoate ligand is derived from neononanoic acid (6,6-dimethylheptanoic acid), a branched-chain carboxylic acid. This compound is classified under lead and its derivatives, which are regulated due to their toxicity and environmental persistence . It is listed in industrial procurement guidelines (e.g., Toyota, Alps Electric) with strict concentration limits (100 ppm) in materials .

Structure

3D Structure of Parent

Properties

CAS No. |

93894-48-5 |

|---|---|

Molecular Formula |

C18H34O4Pb |

Molecular Weight |

521 g/mol |

IUPAC Name |

6,6-dimethylheptanoate;lead(2+) |

InChI |

InChI=1S/2C9H18O2.Pb/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |

InChI Key |

NFCLVERKTMMEKW-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Pb+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lead(2+) neononanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with neononanoic acid. The reaction typically occurs in an organic solvent such as toluene or hexane, under reflux conditions. The general reaction scheme is as follows:

PbO+2C9H19COOH→Pb(C9H19COO)2+H2O

In this reaction, lead(II) oxide reacts with neononanoic acid to form this compound and water. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product. The choice of solvent and reaction conditions can be optimized to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

Lead(2+) neononanoate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to lead(IV) compounds under specific conditions.

Reduction: It can be reduced back to lead(0) or lead(II) compounds.

Substitution: The carboxylate groups in this compound can be substituted with other ligands, such as halides or phosphates.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize this compound.

Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.

Substitution Reactions: Halide salts (e.g., NaCl, KBr) can be used to substitute the carboxylate groups.

Major Products Formed

Oxidation: Lead(IV) oxide (PbO₂) or other lead(IV) compounds.

Reduction: Metallic lead (Pb) or lead(II) compounds.

Substitution: Lead halides (e.g., PbCl₂, PbBr₂) or other substituted lead compounds.

Scientific Research Applications

Lead(2+) neononanoate has several applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and materials.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.

Industry: Utilized in the production of specialized coatings, catalysts, and other industrial materials.

Mechanism of Action

The mechanism of action of lead(2+) neononanoate involves its interaction with various molecular targets. As a lead compound, it can act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to form complexes with various ligands, influencing its reactivity and biological activity. The pathways involved in its action include coordination with biomolecules, disruption of cellular processes, and potential oxidative stress induction.

Comparison with Similar Compounds

Comparison with Similar Lead Carboxylates

Structural and Chemical Properties

Lead carboxylates generally exhibit variations in solubility, thermal stability, and reactivity based on chain length and branching. Below is a comparative analysis:

Table 1: Structural and Regulatory Comparison of Selected Lead Carboxylates

Key Observations :

- Branching: Neononanoate and neodecanoate feature branched chains, which likely enhance solubility in nonpolar solvents compared to linear analogs (e.g., decanoate) .

- Regulatory Limits: Neononanoate has stricter limits (100 ppm) than linear analogs (500 ppm), suggesting higher perceived toxicity or environmental risk .

Industrial and Environmental Behavior

- Applications: Linear carboxylates (e.g., decanoate, octanoate) are historically used as PVC stabilizers and lubricants . Branched analogs like neononanoate and neodecanoate may serve similar roles but with improved compatibility in polymer matrices due to branching .

- Environmental Impact: Lead carboxylates are persistent in the environment. Branched structures like neononanoate may resist microbial degradation more effectively than linear chains, contributing to bioaccumulation . Regulatory guidelines (e.g., Toyota’s 2020 standards) emphasize minimizing neononanoate due to its inclusion in restricted substance lists .

Research Findings and Data Gaps

- Synthesis and Reactivity: Neononanoate derivatives (e.g., vinyl neononanoate) demonstrate moderate reactivity in transesterification reactions, with lower conversion rates (<55%) compared to short-chain donors (e.g., vinyl propionate, 81%) . This suggests that lead neononanoate’s bulkier structure may hinder catalytic activity in certain reactions.

- Thermochemical Data: While direct data on lead neononanoate is scarce, studies on lead silicate (ΔfH°solid = -1144.99 kJ/mol) highlight the thermodynamic stability of lead-oxygen bonds, which may extrapolate to carboxylate systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.